5-Sulfo-1H-pyrrole-2-carboxylic acid
Description
5-Sulfo-1H-pyrrole-2-carboxylic acid is a pyrrole derivative featuring a sulfonic acid (-SO₃H) substituent at the 5-position and a carboxylic acid (-COOH) group at the 2-position of the pyrrole ring. Pyrrole-based compounds are notable for their bioactivities, including antitumor and protein kinase inhibition properties . The sulfonic acid group enhances hydrophilicity and acidity, distinguishing it from other pyrrole-2-carboxylic acid derivatives. While direct crystallographic or synthetic data for this compound are absent in the provided evidence, insights can be inferred from structurally related analogs.
Properties
IUPAC Name |
5-sulfo-1H-pyrrole-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NO5S/c7-5(8)3-1-2-4(6-3)12(9,10)11/h1-2,6H,(H,7,8)(H,9,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFKFWCGDPMVBJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=C1)S(=O)(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Sulfo-1H-pyrrole-2-carboxylic acid typically involves the sulfonation of 1H-pyrrole-2-carboxylic acid. One common method includes the reaction of 1H-pyrrole-2-carboxylic acid with sulfur trioxide or chlorosulfonic acid under controlled conditions. The reaction is usually carried out in a solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent decomposition of the reactants.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved safety. The use of automated systems for the addition of reagents and the monitoring of reaction parameters ensures consistent product quality and higher yields.
Chemical Reactions Analysis
Types of Reactions
5-Sulfo-1H-pyrrole-2-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The sulfonic acid group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Sulfonic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyrrole derivatives depending on the nucleophile used.
Scientific Research Applications
5-Sulfo-1H-pyrrole-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of dyes, pigments, and other materials.
Mechanism of Action
The mechanism by which 5-Sulfo-1H-pyrrole-2-carboxylic acid exerts its effects depends on its interaction with specific molecular targets. For example, in biochemical assays, the compound may act as an inhibitor or activator of certain enzymes. The presence of both sulfonic acid and carboxylic acid groups allows for multiple binding interactions with proteins and other biomolecules, influencing their activity and function.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Substituent Effects on Acidity and Solubility
- Sulfonic Acid (-SO₃H) : Strongly electron-withdrawing, leading to high acidity (pKa ~1) and exceptional hydrophilicity. This contrasts with methoxy (pKa ~4.5–5 for -COOH) and acetyl groups (pKa ~2.5–3), which offer moderate acidity .
- Sulfamoyl (-SO₂NH₂) provides intermediate acidity and polarity compared to -SO₃H .
Crystallographic and Hydrogen-Bonding Behavior
- Unsubstituted 1H-pyrrole-2-carboxylic acid forms centrosymmetric dimers via N–H⋯O and O–H⋯O bonds, stabilizing its crystal lattice .
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